molecular formula C14H8Cl3FN2O2 B11539769 3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide

3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11539769
M. Wt: 361.6 g/mol
InChI Key: KXKBNRPDTYENNM-KPSZGOFPSA-N
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Description

3,5-dichloro-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes multiple halogen atoms and a hydrazide functional group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzohydrazide and 2-chloro-6-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst such as hydrochloric acid to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3,5-dichloro-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity is studied for potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3,5-dichloro-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential enzymes. The compound’s structure allows it to bind to various biological targets, influencing pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-2-hydroxybenzohydrazide
  • 2-chloro-6-fluorobenzaldehyde
  • N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

3,5-dichloro-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or bioactivity, making it a valuable subject for further research.

This detailed overview provides a comprehensive understanding of 3,5-dichloro-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C14H8Cl3FN2O2

Molecular Weight

361.6 g/mol

IUPAC Name

3,5-dichloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H8Cl3FN2O2/c15-7-4-8(13(21)11(17)5-7)14(22)20-19-6-9-10(16)2-1-3-12(9)18/h1-6,21H,(H,20,22)/b19-6+

InChI Key

KXKBNRPDTYENNM-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F

Origin of Product

United States

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